molecular formula C10H11BrN2O2 B1401973 2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene CAS No. 1774896-60-4

2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene

Cat. No.: B1401973
CAS No.: 1774896-60-4
M. Wt: 271.11 g/mol
InChI Key: NIFMWVGJHDVKAL-UHFFFAOYSA-N
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Description

2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene is an organic compound with the molecular formula C10H11BrN2O2. It is characterized by the presence of a bromine atom, a nitro group, and a pyrrolidine ring attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene typically involves the nitration of 2-bromoaniline followed by the introduction of the pyrrolidine ring. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The resulting 2-bromo-4-nitroaniline is then reacted with pyrrolidine in the presence of a suitable base, such as potassium carbonate, to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, to form N-oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases such as potassium carbonate, and solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 2-amino-4-(pyrrolidin-1-yl)nitrobenzene.

    Oxidation: Formation of N-oxides of the pyrrolidine ring.

Scientific Research Applications

2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, while the pyrrolidine ring can enhance binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(pyrrolidin-1-yl)nitrobenzene: A positional isomer with similar chemical properties.

    1-Bromo-4-nitrobenzene: Lacks the pyrrolidine ring, resulting in different reactivity and applications.

    4-Bromo-2-nitroaniline: Contains an amino group instead of the pyrrolidine ring, leading to different biological activities.

Uniqueness

2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene is unique due to the presence of both a nitro group and a pyrrolidine ring, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various research applications .

Properties

IUPAC Name

1-(3-bromo-4-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-9-7-8(12-5-1-2-6-12)3-4-10(9)13(14)15/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFMWVGJHDVKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501279766
Record name Pyrrolidine, 1-(3-bromo-4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1774896-60-4
Record name Pyrrolidine, 1-(3-bromo-4-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1774896-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-(3-bromo-4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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